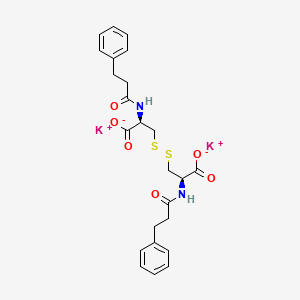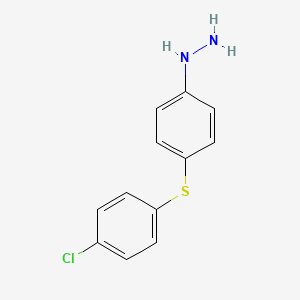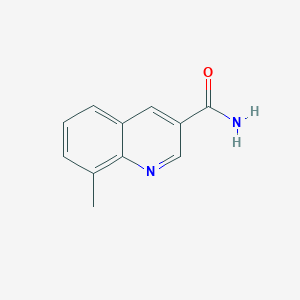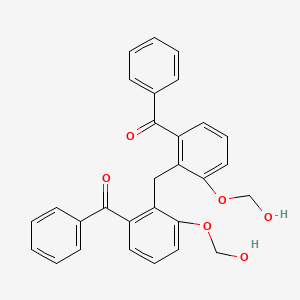
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate is a chemical compound with the molecular formula C13H16O2 It is a derivative of methacrylate and is known for its unique structural features, which include a fused bicyclic system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate typically involves the Diels-Alder reaction between cyclopentadiene and methyl methacrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for further applications.
化学反応の分析
Types of Reactions
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methacrylate group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds and drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate involves its interaction with specific molecular targets and pathways. In polymerization reactions, the methacrylate group undergoes radical polymerization, leading to the formation of polymer chains. The bicyclic structure of the compound imparts unique properties to the resulting polymers, such as enhanced rigidity and thermal stability.
類似化合物との比較
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure, used in the production of resins and polymers.
Cyclopentadiene: A precursor in the synthesis of various cyclic compounds, including 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indenyl methacrylate.
Methyl Methacrylate: A common methacrylate monomer used in the production of polymethyl methacrylate (PMMA).
Uniqueness
This compound is unique due to its fused bicyclic structure, which imparts distinct mechanical and thermal properties to the polymers derived from it. This makes it a valuable compound in the development of advanced materials with specific performance characteristics.
特性
CAS番号 |
51178-59-7 |
|---|---|
分子式 |
C14H16O2 |
分子量 |
216.27 g/mol |
IUPAC名 |
3-tricyclo[5.2.1.02,6]deca-4,8-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H16O2/c1-8(2)14(15)16-12-6-5-11-9-3-4-10(7-9)13(11)12/h3-6,9-13H,1,7H2,2H3 |
InChIキー |
APJQZXPTPACCNB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OC1C=CC2C1C3CC2C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine--hydrogen chloride (1/1)](/img/structure/B13769354.png)

![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)








